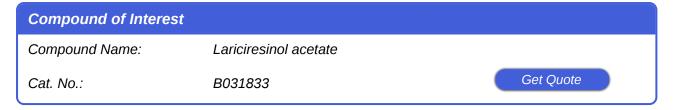


# Spectroscopic and Structural Elucidation of Lariciresinol Acetate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lariciresinol acetate**, a lignan of significant interest in phytochemical and pharmacological research. Due to the limited availability of directly published, comprehensive experimental spectra for **Lariciresinol acetate** in the public domain, this document synthesizes expected spectroscopic characteristics based on the known structure and data from closely related compounds. It also outlines detailed experimental protocols for acquiring such data.

## **Chemical Structure and Properties**

**Lariciresinol acetate** is the acetylated derivative of Lariciresinol. Its chemical structure features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of the furanoid class of lignans.

Chemical Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate

• CAS Number: 79114-77-5

Molecular Formula: C22H26O7

Molecular Weight: 402.44 g/mol



The presence of an acetate group in place of a primary alcohol distinguishes it from its parent compound, Lariciresinol, leading to altered polarity and potentially different biological activity.

### **Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **Lariciresinol acetate**. This data is inferred from the analysis of its functional groups and comparison with the known data of Lariciresinol and other lignan acetates.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for Lariciresinol Acetate (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 6.7-7.0	m	-	Aromatic protons
~ 5.5-5.7	S	-	Phenolic -OH
~ 4.7-4.9	d	~ 6-8	H-2
~ 4.1-4.3	m	-	H-9'a, H-9'b (CH <sub>2</sub> OAc)
~ 3.8-4.0	m	-	H-9a, H-9b
~ 3.85	S	-	Methoxy protons (2x OCH₃)
~ 2.5-2.8	m	-	H-7', H-8'
~ 2.3-2.5	m	-	H-7, H-8
~ 2.05	S	-	Acetate methyl protons (CH₃CO)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Lariciresinol Acetate (in CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Carbon Assignment
~ 171.0	Acetate carbonyl (C=O)
~ 146-148	C-3', C-4', C-3", C-4" (Aromatic C-O)
~ 132-134	C-1', C-1" (Aromatic C-C)
~ 120-122	C-6', C-6" (Aromatic C-H)
~ 114-116	C-5', C-5" (Aromatic C-H)
~ 108-110	C-2', C-2" (Aromatic C-H)
~ 82-84	C-2
~ 72-74	C-9
~ 64-66	C-9' (CH <sub>2</sub> OAc)
~ 56.0	Methoxy carbons (2x OCH₃)
~ 50-52	C-8
~ 42-44	C-8'
~ 32-34	C-7'
~ 21.0	Acetate methyl (CH₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data for Lariciresinol Acetate

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500-3200 (broad)	O-H stretch	Phenolic hydroxyl
3010-2850	C-H stretch	Aromatic and Aliphatic C-H
~ 1735	C=O stretch	Ester (acetate)
~ 1600, ~1510, ~1450	C=C stretch	Aromatic ring
~ 1240	C-O stretch	Ester (acetate)
~ 1150, ~1030	C-O stretch	Aryl ether and tetrahydrofuran



Table 4: Predicted Mass Spectrometry (MS) Data for Lariciresinol Acetate

m/z	Interpretation
402.16	[M]+ (Molecular Ion)
342.14	[M - CH₃COOH]+ (Loss of acetic acid)
311.12	[M - CH <sub>3</sub> COOH - OCH <sub>3</sub> ] <sup>+</sup>
151.07	Fragment corresponding to the guaiacyl moiety
137.06	Fragment from cleavage of the tetrahydrofuran ring

Note: The fragmentation pattern of the parent compound, lariciresinol, often shows a characteristic loss of 30 Da (CH<sub>2</sub>O)[1]. A similar fragmentation may be observed for the acetate derivative.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Lariciresinol acetate**.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of purified Lariciresinol acetate in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Parameters:
    - Pulse sequence: Standard single-pulse sequence.
    - Acquisition time: 2-3 seconds.



- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64, depending on sample concentration.
- Spectral width: 0-12 ppm.
- 13C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
    - Acquisition time: 1-2 seconds.
    - Relaxation delay: 2-5 seconds.
    - Number of scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
    - Spectral width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Chemical shifts are referenced to the residual solvent peak or TMS.
- 3.2 Infrared (IR) Spectroscopy
- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



#### · Data Acquisition:

- Collect a background spectrum of the empty sample compartment or the KBr pellet holder.
- Place the sample in the beam path and collect the sample spectrum.
- The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### 3.3 Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte. Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.

#### GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300-320 °C) at a rate of 10-15 °C/min.

#### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-500.

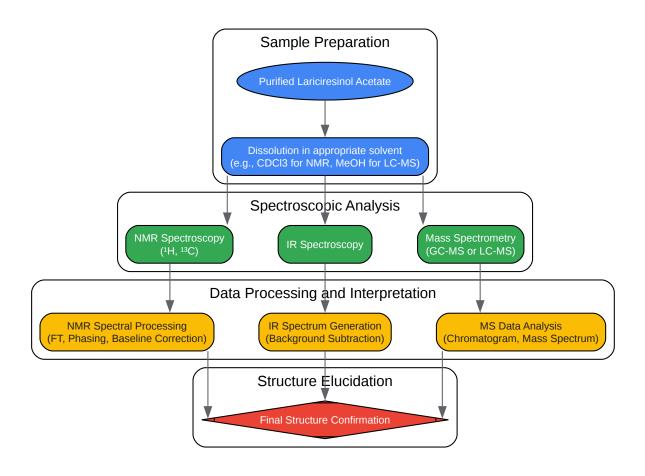


- Liquid Chromatography-Mass Spectrometry (LC-MS):
  - Sample Preparation: Dissolve the sample in the mobile phase.
  - LC Conditions:
    - Column: A reverse-phase C18 column.
    - Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
    - Flow Rate: 0.2-0.5 mL/min.
  - MS Conditions:
    - Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
    - Mass Analyzer: Quadrupole, TOF, or Ion Trap.
    - Scan Range: m/z 100-1000.

### **Visualizations**

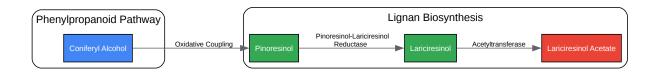
The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic pathway of **Lariciresinol acetate**.





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General workflow for spectroscopic analysis of a natural product.



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### References

- 1. researchgate.net [researchgate.net]
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